molecular formula C8H11N3O B14398020 N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide CAS No. 88365-99-5

N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide

Cat. No.: B14398020
CAS No.: 88365-99-5
M. Wt: 165.19 g/mol
InChI Key: FTJYZNPOZRGRGU-UHFFFAOYSA-N
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Description

N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide is a seven-membered heterocyclic compound with two nitrogen atoms in the ring positions 1 and 2. This compound is part of the diazepine family, which is known for its diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the heterocyclization of aliphatic diamines with suitable reagents can lead to the formation of diazepine derivatives . The reaction conditions typically involve the use of catalysts such as SmCl3·6H2O at room temperature in a solvent mixture of ethanol and chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a variety of substituted diazepine compounds.

Scientific Research Applications

N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,5-Dimethyl-1H-1,2-diazepine-1-carboxamide include other diazepine derivatives such as rilmazafone and various benzodiazepines .

Uniqueness

This compound is unique due to its specific chemical structure and the presence of two nitrogen atoms in the diazepine ring. This structural feature contributes to its distinct chemical and biological properties compared to other diazepine derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it an important compound for further study and development in chemistry, biology, medicine, and industry.

Properties

CAS No.

88365-99-5

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N,5-dimethyldiazepine-1-carboxamide

InChI

InChI=1S/C8H11N3O/c1-7-3-5-10-11(6-4-7)8(12)9-2/h3-6H,1-2H3,(H,9,12)

InChI Key

FTJYZNPOZRGRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN(C=C1)C(=O)NC

Origin of Product

United States

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